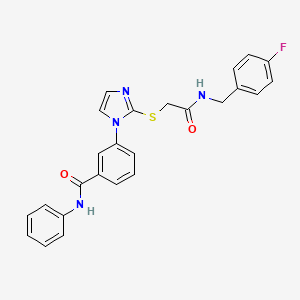
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Electrochromic Devices
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine: has potential applications in the development of electrochromic devices (ECDs). These devices change color when a voltage is applied, which can be used for smart windows, auto-dimming rearview mirrors, and energy storage devices. The trifluoromethoxy group can influence the HOMO and LUMO energy levels, leading to efficient color changes .
Organic Synthesis
This compound can be utilized in organic synthesis, particularly in the creation of polymers with specific electronic properties. The electron-withdrawing trifluoromethoxy group can be strategically placed to modify the electronic characteristics of the polymer, which is crucial for materials used in electronics and coatings .
Pharmaceutical Research
In pharmaceutical research, the structural motif of 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine can be found in various drug candidates. It can serve as a scaffold for developing new medications, especially those targeting central nervous system disorders or acting as enzyme inhibitors .
Environmental Engineering
The compound’s unique structure could be explored for environmental applications, such as in the design of sensors that detect environmental pollutants. Its electronic properties might allow it to interact selectively with specific chemicals, making it a valuable tool for monitoring environmental health .
Material Science
In material science, the compound can contribute to the development of new materials with tailored properties. For example, its incorporation into thin films could result in materials with desirable thermal or electrical conductivities, which are essential for various industrial applications .
Analytical Chemistry
The compound’s ability to undergo specific interactions due to its trifluoromethoxy group makes it a candidate for use in analytical chemistry. It could be part of the development of new chromatographic methods or serve as a standard in mass spectrometry analyses .
Coatings Technology
Given its potential to alter the electronic properties of polymers, 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine could be used in coatings technology. Coatings with specific electronic characteristics can be applied in various industries, including automotive and aerospace, for protection and performance enhancement .
Energy Storage
The compound may find applications in the field of energy storage. Its electronic properties could be harnessed to improve the efficiency of batteries or supercapacitors, which are crucial for the advancement of renewable energy technologies .
Mechanism of Action
Target of Action
A structurally similar compound has been found to interact with the hepatitis c virus ns5b rna-dependent rna polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its function
Biochemical Pathways
If the compound does indeed interact with the hepatitis c virus ns5b rna-dependent rna polymerase, it could potentially affect the viral replication pathway .
Result of Action
If the compound does inhibit the function of the Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase, it could potentially reduce the replication of the virus, leading to a decrease in viral load .
properties
IUPAC Name |
3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-12-2-7-15(21-20-12)22-8-10-23(11-9-22)27(24,25)14-5-3-13(4-6-14)26-16(17,18)19/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNRKYMKHRXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde](/img/structure/B2901452.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)
![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide](/img/structure/B2901466.png)
![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)

![2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)